1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-
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Overview
Description
1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)- is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often requires advanced techniques and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has shown potential as an inhibitor of certain proteins, making it a candidate for drug development.
Medicine: Its unique structure and biological activity make it a promising compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecane
- 1,4-Diazaspiro[5.5]undecan-3-one
- 1,4,9-Triazaspiro[5.5]undecan-2-one
Uniqueness
1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)- stands out due to its specific spirocyclic structure and the presence of a phenylmethyl group.
Properties
CAS No. |
168133-91-3 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
1-benzyl-1-azaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C17H23NO/c19-16-10-4-5-11-17(16)12-6-7-13-18(17)14-15-8-2-1-3-9-15/h1-3,8-9H,4-7,10-14H2 |
InChI Key |
ORLHDIGDNKGKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCN2CC3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
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